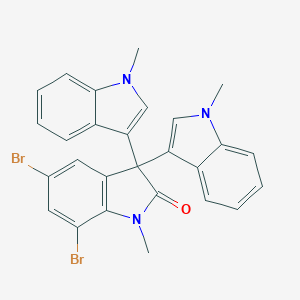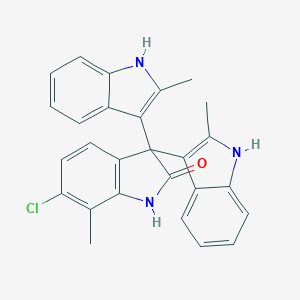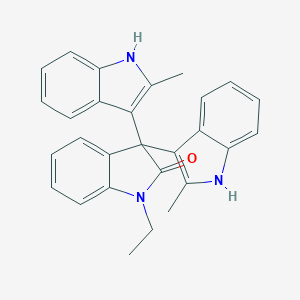![molecular formula C25H24O7 B307508 Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate](/img/structure/B307508.png)
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate, also known as MitoQ, is a synthetic compound that has been developed for its potential use in treating various diseases. It is a derivative of coenzyme Q10 (CoQ10), a naturally occurring antioxidant in the human body. MitoQ is a promising compound that has shown potential in various scientific research applications due to its unique properties.
作用機序
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate works by targeting the mitochondria, the powerhouses of the cell. It is taken up by the mitochondria and acts as an antioxidant, neutralizing harmful free radicals that can cause damage to the cell. This compound has also been shown to improve mitochondrial function by increasing the production of ATP, the energy currency of the cell.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and protect against cell damage. This compound has also been shown to improve cognitive function and reduce the risk of cardiovascular diseases.
実験室実験の利点と制限
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available for purchase from various chemical suppliers. However, there are limitations to its use in lab experiments. This compound is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, the high cost of this compound may limit its use in some experiments.
将来の方向性
There are several future directions for the study of Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate. One area of research is the potential use of this compound in treating neurodegenerative diseases. This compound has been shown to have a protective effect on neurons, and further research is needed to determine its potential use in treating diseases such as Parkinson's and Alzheimer's. Another area of research is the potential use of this compound in improving exercise performance. This compound has been shown to improve mitochondrial function, and further research is needed to determine its potential use in improving athletic performance. Finally, there is a need for further research to determine the long-term effects of this compound on cells and tissues.
合成法
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate is synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis method involves the use of various reagents and solvents, and the final product is purified using column chromatography. The detailed synthesis method is not discussed here, but it is available in various research papers.
科学的研究の応用
Methyl [2-({3-[2-(2-methoxy-2-oxoethoxy)benzylidene]-2-oxocyclopentylidene}methyl)phenoxy]acetate has been studied extensively for its potential use in treating various diseases, including Parkinson's disease, Alzheimer's disease, and cardiovascular diseases. It has also been studied for its potential use in improving mitochondrial function and reducing oxidative stress. This compound has been shown to have a protective effect on cells and tissues by reducing oxidative damage and inflammation.
特性
分子式 |
C25H24O7 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
methyl 2-[2-[(E)-[(3E)-3-[[2-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-oxocyclopentylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C25H24O7/c1-29-23(26)15-31-21-9-5-3-7-17(21)13-19-11-12-20(25(19)28)14-18-8-4-6-10-22(18)32-16-24(27)30-2/h3-10,13-14H,11-12,15-16H2,1-2H3/b19-13+,20-14+ |
InChIキー |
ZUWPJAYGNODVPR-IWGRKNQJSA-N |
異性体SMILES |
COC(=O)COC1=CC=CC=C1/C=C\2/C(=O)/C(=C/C3=CC=CC=C3OCC(=O)OC)/CC2 |
SMILES |
COC(=O)COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OCC(=O)OC)C2=O |
正規SMILES |
COC(=O)COC1=CC=CC=C1C=C2CCC(=CC3=CC=CC=C3OCC(=O)OC)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)

![(5Z)-5-[(2-cyclopentyloxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307430.png)

![1-methyl-3-{(1-methyl-1H-indol-3-yl)[4-(2-propynyloxy)phenyl]methyl}-1H-indole](/img/structure/B307434.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(3-ethoxy-4-methoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307436.png)
![4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B307437.png)


![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether](/img/structure/B307442.png)
![1-[6-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307443.png)
![(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307444.png)
![Methyl 4-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}benzoate](/img/structure/B307447.png)